![molecular formula C8H5NO4 B14012701 2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which yields the desired compound . Another method includes the formylation of methyl 6h-furo[2,3-b]pyrrole-5-carboxylate derivatives using phase-transfer catalysis conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its formyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6h-furo[2,3-b]pyrrole-5-carboxylate: A precursor in the synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid.
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: A structurally similar compound with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H5NO4 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12) |
Clé InChI |
FMHHBPGUGPFZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC2=C1C=C(N2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
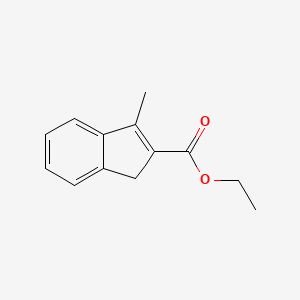
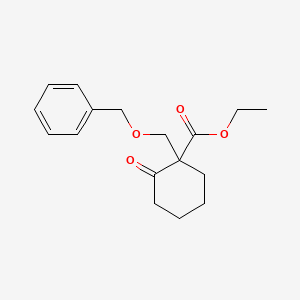
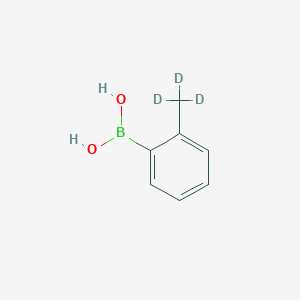

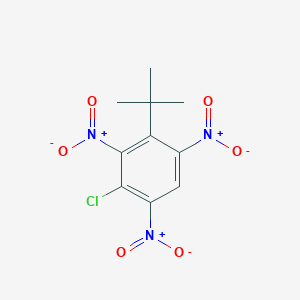
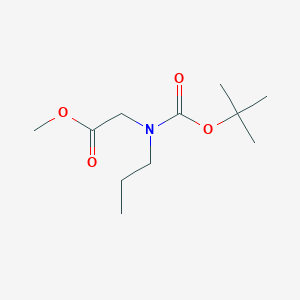
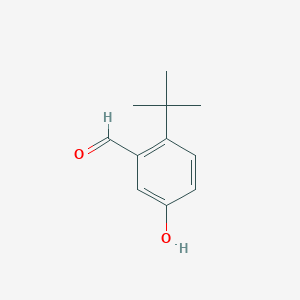
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
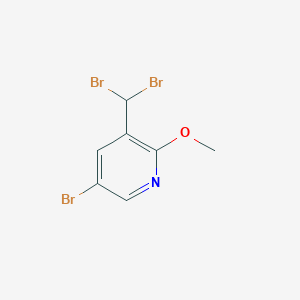
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
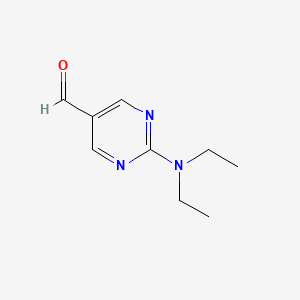
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
